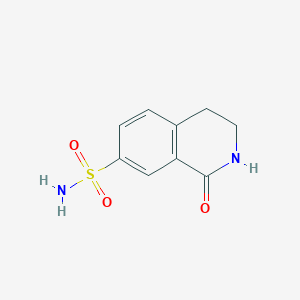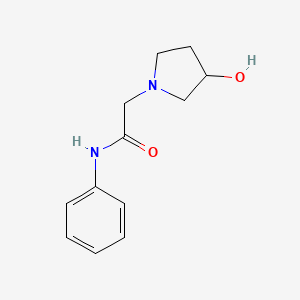![molecular formula C15H21ClN2O3 B1464078 3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride CAS No. 1211511-21-5](/img/structure/B1464078.png)
3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride
描述
3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride, commonly known as 3-Methylbenzoyl-PIP, is a novel compound that has recently been gaining attention in the scientific community due to its potential applications in various fields. 3-Methylbenzoyl-PIP is a synthetic compound that is derived from the combination of 3-methylbenzoic acid and 1-piperazinylpropanoic acid hydrochloride. It is a white, crystalline powder with a melting point of 188-190 °C. 3-Methylbenzoyl-PIP has a wide range of applications in the medical, biochemical, and pharmaceutical fields due to its unique properties.
作用机制
The mechanism of action of 3-Methylbenzoyl-PIP is not yet fully understood. However, it is believed to involve the binding of the compound to specific proteins and receptors in the body, which leads to the inhibition of certain enzymes and the modulation of cellular processes. It has also been suggested that 3-Methylbenzoyl-PIP may act as an antioxidant, as it has been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methylbenzoyl-PIP have been studied in both in vitro and in vivo studies. In vitro studies have demonstrated that 3-Methylbenzoyl-PIP has the ability to inhibit the growth of a variety of bacteria and fungi, as well as to inhibit the activity of several enzymes, including acetylcholinesterase. In vivo studies have demonstrated that 3-Methylbenzoyl-PIP can modulate the activity of several proteins and receptors in the body, leading to the inhibition of certain cellular processes. Additionally, it has been shown to possess antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
The use of 3-Methylbenzoyl-PIP in laboratory experiments has several advantages. It is a highly stable compound that is easy to synthesize and purify, and it is relatively inexpensive. Additionally, it has a wide range of applications in the medical, biochemical, and pharmaceutical fields. However, there are some limitations to the use of 3-Methylbenzoyl-PIP in laboratory experiments. It is not as soluble in water as some other compounds, and it can be difficult to accurately measure its concentration in solutions. Additionally, it has a low solubility in organic solvents, which can make it difficult to use in certain types of experiments.
未来方向
The potential applications of 3-Methylbenzoyl-PIP are vast, and the compound is currently being studied for its potential use in the medical, biochemical, and pharmaceutical fields. Future research could focus on the development of new and improved synthesis methods, as well as the exploration of new and novel applications of the compound. Additionally, further research could be done to better understand the mechanism of action of 3-Methylbenzoyl-PIP and to determine its potential therapeutic uses. Additionally, further research could be done to determine the safety and efficacy of 3-Methylbenzoyl-PIP in humans.
科学研究应用
3-Methylbenzoyl-PIP has been studied extensively in scientific research due to its potential applications. It has been used as a substrate for enzyme-catalyzed reactions, as well as a ligand for various proteins and receptors. Additionally, 3-Methylbenzoyl-PIP has been studied as an inhibitor of several enzymes, including acetylcholinesterase, and as an inhibitor of the growth of a variety of bacteria and fungi. It has also been studied as a potential therapeutic agent for the treatment of various diseases, such as Alzheimer’s disease and cancer.
属性
IUPAC Name |
3-[4-(3-methylbenzoyl)piperazin-1-yl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3.ClH/c1-12-3-2-4-13(11-12)15(20)17-9-7-16(8-10-17)6-5-14(18)19;/h2-4,11H,5-10H2,1H3,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDXSMWYIAAMRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Chloro-11-(1-methylpiperidin-4-yl)benzo[1,2]cyclohepta[2,4-b]pyridin-11-ol](/img/structure/B1463995.png)
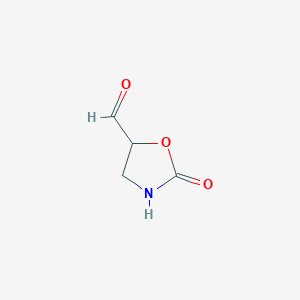



![N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1464003.png)
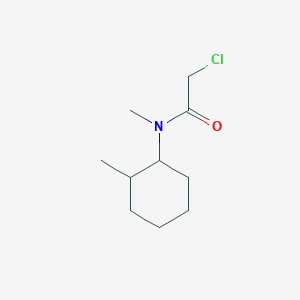
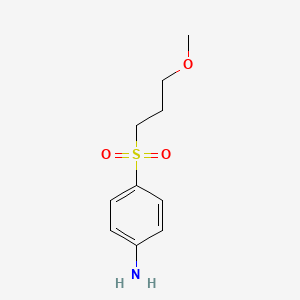
![1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1464009.png)
